molecular formula C51H46N6O6 B565490 1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate CAS No. 1797867-82-3

1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Numéro de catalogue B565490
Numéro CAS: 1797867-82-3
Poids moléculaire: 838.965
Clé InChI: CVGJLTHJVYKXQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate” is a complex organic molecule. It is related to Candesartan Cilexetil, a pharmaceutical compound used as a selective antagonist to Angiotensin II receptors . This plays a crucial role in blood pressure regulation and sodium homeostasis, and is popularly used for the treatment of hypertension, diabetic nephropathy, and congestive heart failure .


Molecular Structure Analysis

The empirical formula of this compound is C35H38N6O6 . This indicates that it contains 35 carbon atoms, 38 hydrogen atoms, 6 nitrogen atoms, and 6 oxygen atoms. The molecular weight of the compound is 638.71 .

Applications De Recherche Scientifique

Structural Characteristics and Applications

  • Extended Double Ester Chain in Antihypertensive Agents : A study describes the structure of a compound similar to the query, highlighting its extended double ester chain. This structure is significant in the context of antihypertensive agents, indicating a potential application in cardiovascular medication (Fernández, Vega, & Ellena, 2005).

  • Synthesis and Prodrug Development : Research on developing novel angiotensin II receptor antagonists involved chemical modifications, including tritylation, to yield prodrugs. This process, applied to benzimidazole-7-carboxylic acids, demonstrates a method for enhancing the oral bioavailability of these compounds (Kubo et al., 1993).

  • Antioxidant Properties in Rat Liver : Benzimidazole derivatives have been studied for their in vitro effects on rat liver, focusing on lipid peroxidation levels. This research highlights the potential of these compounds, including those structurally related to the query, in addressing oxidative stress (Kuş et al., 2004).

  • Effects on Vascular Smooth Muscle Cells : Studies on Candesartan and its active metabolite, both structurally related to the query, examined their inhibitory potency on angiotensin II-induced responses in vascular smooth muscle cells. This research provides insights into the therapeutic applications of such compounds in cardiovascular health (Flesch et al., 1995).

Chemical Synthesis and Modification

  • Regioselective Monoarylation via Ruthenium-Catalyzed C–H Bond Functionalization : The monoarylation of 2-phenylbenzimidazole, which shares a core structure with the query, demonstrates advanced synthetic techniques that can be applied for producing novel benzimidazole derivatives (Kobayashi et al., 2014).

  • Influence on Benzimidazole Cytotoxicity and Radioprotectors : Research on disubstituted benzimidazoles, related to the query, investigates their cytotoxicity and potential as radioprotectors. This study provides a pathway for developing benzimidazole-based compounds in cancer therapy and radioprotection (Tawar et al., 2003).

Propriétés

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H46N6O6/c1-35(62-50(59)63-41-24-13-6-14-25-41)61-48(58)44-28-17-29-45-46(44)56(49(52-45)60-2)34-36-30-32-37(33-31-36)42-26-15-16-27-43(42)47-53-55-57(54-47)51(38-18-7-3-8-19-38,39-20-9-4-10-21-39)40-22-11-5-12-23-40/h3-5,7-12,15-23,26-33,35,41H,6,13-14,24-25,34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGJLTHJVYKXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H46N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131668228

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.